Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1224944-51-7
VCID: VC3068568
InChI: InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-10-12-3-2-6(9)11-7(5)12/h2-4H,1H3
SMILES: COC(=O)C1=C2N=C(C=CN2N=C1)Cl
Molecular Formula: C8H6ClN3O2
Molecular Weight: 211.6 g/mol

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate

CAS No.: 1224944-51-7

Cat. No.: VC3068568

Molecular Formula: C8H6ClN3O2

Molecular Weight: 211.6 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate - 1224944-51-7

Specification

CAS No. 1224944-51-7
Molecular Formula C8H6ClN3O2
Molecular Weight 211.6 g/mol
IUPAC Name methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
Standard InChI InChI=1S/C8H6ClN3O2/c1-14-8(13)5-4-10-12-3-2-6(9)11-7(5)12/h2-4H,1H3
Standard InChI Key FDJUGKZMZUVEJD-UHFFFAOYSA-N
SMILES COC(=O)C1=C2N=C(C=CN2N=C1)Cl
Canonical SMILES COC(=O)C1=C2N=C(C=CN2N=C1)Cl

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate is definitively identified through several chemical identifiers. The compound is registered with CAS number 1224944-51-7 and has the molecular formula C8H6ClN3O2 . This chemical structure integrates a chlorine atom at position 5 of the pyrazolo[1,5-a]pyrimidine scaffold with a methyl carboxylate substituent at position 3. The compound is also known by its IUPAC name: methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate.

Physicochemical Properties

The compound possesses a molecular weight of 211.61 g/mol, placing it in the range of low molecular weight compounds suitable for drug development considerations . Physical property investigations reveal a predicted density of approximately 1.54±0.1 g/cm³ and a predicted pKa value of -2.44±0.40, indicating its acidic nature in solution . Due to its structural composition and reactive functional groups, the compound requires careful storage under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C to prevent degradation through oxidation or other environmental reactions .

Comparative Properties

The following table summarizes the key physicochemical properties of methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate:

PropertyValueSource
CAS Number1224944-51-7
Molecular FormulaC8H6ClN3O2
Molecular Weight211.61 g/mol
Density (predicted)1.54±0.1 g/cm³
pKa (predicted)-2.44±0.40
Recommended StorageUnder inert gas at 2-8°C

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the esterification of the corresponding carboxylic acid precursor. The pyrazolo[1,5-a]pyrimidine core, which forms the backbone of this compound, can be prepared through various synthetic routes, with one common approach being the condensation of 1,3-diketones or β-ketoesters with substituted 5-aminopyrazoles .

Reaction Conditions and Considerations

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically requires specific reaction conditions. As demonstrated with similar compounds, the condensation reaction often employs acetic acid as a solvent with catalytic amounts of concentrated H₂SO₄ . The reaction is generally conducted at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The synthetic procedure typically results in high yields (87-95%) for related pyrazolo[1,5-a]pyrimidine derivatives .

Biological and Medicinal Applications

PI3K Inhibitory Activity

One notable area of research involves the development of pyrazolo[1,5-a]pyrimidine derivatives as phosphoinositide 3-kinase (PI3K) inhibitors, particularly targeting the PI3Kδ isoform . PI3Kδ inhibition has emerged as a promising therapeutic strategy for treating inflammatory and autoimmune conditions such as systemic lupus erythematosus (SLE) and multiple sclerosis . Studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit potent and selective inhibition of PI3Kδ with IC₅₀ values ranging from 1.892 to 0.018 μM .

Structure-Activity Relationships

Current Research Developments

Synthetic Methodology Advancements

Recent research has focused on developing more efficient and versatile synthetic methods for preparing pyrazolo[1,5-a]pyrimidine derivatives. One approach involves the condensation of 1,3-diketones or keto esters with substituted 5-aminopyrazoles in the presence of H₂SO₄ using acetic acid as a solvent . This method has proven effective for synthesizing various pyrazolo[1,5-a]pyrimidine analogues with high yields, suggesting potential applications for synthesizing derivatives of methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate with modified substituents.

Medicinal Chemistry Applications

In the field of medicinal chemistry, pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their diverse biological activities. Recent research has focused on designing and developing a family of PI3Kδ inhibitor structures based on the pyrazolo[1,5-a]pyrimidine core with different modifications . These studies have identified several potent and selective PI3Kδ inhibitors, highlighting the therapeutic potential of this class of compounds for treating inflammatory and autoimmune diseases.

Structure Optimization Studies

Ongoing research efforts are directed toward optimizing the structure of pyrazolo[1,5-a]pyrimidine derivatives to enhance their biological activity and selectivity. Studies have shown that modifications of the amine substituents at position C(2) and different substituents at position C(5) of the pyrazolo[1,5-a]pyrimidine core play crucial roles in determining the activity and selectivity profiles of these compounds . These findings provide valuable insights for designing more effective derivatives of methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate.

Comparative Analysis with Related Compounds

Structural Analogues

Methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate shares structural similarities with several related compounds, including methyl pyrazolo[1,5-a]pyridine-3-carboxylate (CID 14642212) . The main difference between these compounds lies in the ring system – pyrimidine versus pyridine – which significantly affects their chemical reactivity and biological properties. Additionally, the presence of a chlorine substituent in methyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate distinguishes it from non-halogenated analogues and influences its lipophilicity and binding characteristics.

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